molecular formula C19H19N3O4S2 B254678 2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide

2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide

Numéro de catalogue B254678
Poids moléculaire: 417.5 g/mol
Clé InChI: CMCSZDSOJOSNCL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide, also known as BAY-43-9006, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. The compound was first synthesized by scientists at Bayer Pharmaceuticals in the early 2000s and has since been the subject of numerous scientific studies. In

Mécanisme D'action

2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide inhibits the activity of several kinases that are involved in tumor growth and progression. Specifically, the compound binds to the ATP-binding pocket of RAF kinase and prevents its activation. This, in turn, leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival. Additionally, 2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide has been shown to inhibit the activity of VEGFR and PDGFR, which are involved in tumor angiogenesis.
Biochemical and Physiological Effects:
2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide has been shown to have a range of biochemical and physiological effects. In preclinical studies, the compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, 2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide has been shown to inhibit tumor angiogenesis and reduce the formation of new blood vessels in tumors. Clinical studies have also shown that 2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide can improve the overall survival of patients with advanced renal cell carcinoma and hepatocellular carcinoma.

Avantages Et Limitations Des Expériences En Laboratoire

2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide has several advantages for lab experiments. The compound is readily available and has a well-established synthesis method. Additionally, 2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide has been extensively studied and its mechanism of action is well-understood. However, there are also limitations to using 2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide in lab experiments. The compound has been shown to have off-target effects on other kinases, which can complicate data interpretation. Additionally, 2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide has a relatively short half-life, which can make it difficult to maintain consistent drug levels in experiments.

Orientations Futures

There are several future directions for research on 2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide. One area of focus is the development of combination therapies that can enhance the efficacy of 2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide. Additionally, there is ongoing research into the use of 2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide in other types of cancer, including lung cancer and pancreatic cancer. Finally, there is a need for further research into the mechanism of action of 2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide and the potential for the development of resistance to the compound.
Conclusion:
In conclusion, 2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide is a small molecule inhibitor that has shown promise as a potential therapy for several types of cancer. The compound has a well-established synthesis method and its mechanism of action is well-understood. However, there are limitations to using 2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide in lab experiments and ongoing research is needed to fully understand its potential in cancer treatment.

Méthodes De Synthèse

2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide is synthesized through a multi-step process that involves the reaction of 2-aminobenzamide with 2-chloro-6-(4-morpholinylsulfonyl)benzoic acid. The resulting intermediate is then subjected to a series of reactions that ultimately lead to the formation of the final product. The synthesis method has been well-established and is widely used in the research community.

Applications De Recherche Scientifique

2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide has been extensively studied for its potential in cancer treatment. The compound has been shown to inhibit the activity of several kinases that are involved in tumor growth and progression, including RAF kinase, VEGFR, and PDGFR. As a result, 2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide has been investigated as a potential therapy for a range of cancers, including melanoma, renal cell carcinoma, and hepatocellular carcinoma.

Propriétés

Nom du produit

2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide

Formule moléculaire

C19H19N3O4S2

Poids moléculaire

417.5 g/mol

Nom IUPAC

2-methyl-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C19H19N3O4S2/c1-13-4-2-3-5-15(13)18(23)21-19-20-16-7-6-14(12-17(16)27-19)28(24,25)22-8-10-26-11-9-22/h2-7,12H,8-11H2,1H3,(H,20,21,23)

Clé InChI

CMCSZDSOJOSNCL-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCOCC4

SMILES canonique

CC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCOCC4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.